Vitexilactone

Vue d'ensemble

Description

Méthodes De Préparation

Vitexilactone is typically isolated from the leaves and fruits of Vitex trifolia through a series of extraction and purification processes. The most common method involves the use of solvents such as hexane, ethyl acetate, and methanol. The ethyl acetate extract, which shows the strongest biological activity, is further purified using chromatographic techniques to obtain pure this compound .

Analyse Des Réactions Chimiques

Oxidation Reactions

Oxidation reactions modify vitexilactone, potentially leading to hydroxylated derivatives. Oxidizing agents like potassium permanganate (KMnO4) can be employed. The precise outcome depends on the reaction conditions, such as temperature, solvent, and duration.

Reduction Reactions

Reduction reactions can alter the functional groups present in this compound. Reducing agents like sodium borohydride (NaBH4) are commonly used. These reactions can convert carbonyl groups into alcohols, modifying the compound's polarity and reactivity.

Glycosylation

Vitexin can undergo enzymatic glycosylation using β-fructosidase . Glycosylation reactions enhance the molecule's water solubility and can affect its biological activity .

- The glycosylation reaction can be conducted in a buffer containing β-fructosidase, sucrose, and vitexin .

- The reaction mixture is typically incubated at a controlled temperature with shaking .

- The reaction products can be analyzed using HPLC to determine the efficiency of the conversion .

Kinetic Analysis of β-fructosidase

| Parameter | Value (mM s⁻¹) |

|---|---|

| Vmax (in buffer) | 5.6 |

| Vmax (in 50% hexane) | 4.9 |

| Vmax (in 50% n-butanol) | 3.8 |

| Vmax (in 50% ethyl acetate) | 5.5 |

| Kcat (in buffer) | 64.3 s⁻¹ |

| Kcat (in 50% ethyl acetate) | 62.8 s⁻¹ |

| Kcat/Km (in buffer) | 555.3 s⁻¹ mM⁻¹ |

| Kcat/Km (in 50% ethyl acetate) | 549.4 s⁻¹ mM⁻¹ |

| Vmax = Maximum reaction rate, Kcat = Catalytic turnover constant, Km = Michaelis constant |

Other Chemical Modifications

Because this compound has multiple functional groups, substitution reactions are also possible. These reactions involve replacing one functional group with another, allowing for the synthesis of this compound derivatives with new properties.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

Vitexilactone has shown significant potential in cancer treatment. In vitro studies have indicated that it possesses antiproliferative effects against various cancer cell lines. For instance, a study highlighted its efficacy against liver cancer cells (HepG2), demonstrating an IC50 value lower than 100 µg/mL, which suggests potent anticancer activity . Another research found that this compound exhibited cytotoxic effects on human cervical (HeLa) and oral (KB) cancer cell lines, indicating its potential as an anti-cancer agent .

1.2 Antioxidant Properties

Research has established that this compound possesses strong antioxidant capabilities. A study investigating its effects on cisplatin-induced nephrotoxicity in rats reported that this compound significantly reduced oxidative stress markers and histopathological alterations . This antioxidant activity is crucial for protecting cells from damage caused by free radicals.

1.3 Anti-inflammatory Effects

this compound has been associated with anti-inflammatory properties. In a study focusing on its mechanism of action, it was found to modulate inflammatory pathways, providing a potential therapeutic avenue for inflammatory diseases .

Case Studies and Experimental Findings

Traditional Uses

In traditional medicine, particularly within Southeast Asian cultures, Vitex trifolia has been utilized for treating various ailments including inflammation, infections, and as a general tonic. The incorporation of this compound into modern therapeutic practices reflects a growing interest in bridging ethnobotanical knowledge with contemporary pharmacology.

Mécanisme D'action

Vitexilactone exerts its effects primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating glucose and lipid metabolism. By activating PPARγ, this compound promotes adipogenesis and increases the expression of adiponectin and glucose transporter type 4 (GLUT4) in adipocytes. This leads to improved insulin sensitivity and reduced inflammation .

Comparaison Avec Des Composés Similaires

Vitexilactone is often compared with other diterpenoids such as vitexicarpin and oleanolic acid, which are also isolated from Vitex trifolia. While all these compounds exhibit biological activities, this compound is unique in its strong insulin-sensitizing effects. Other similar compounds include agnuside, casticin, and rotundifuran, which are known for their anti-inflammatory and antioxidant properties .

Activité Biologique

Vitexilactone is a bioactive compound derived from the plant Vitex trifolia and is recognized for its diverse biological activities, particularly in metabolic regulation and potential therapeutic applications. This article reviews the current understanding of this compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

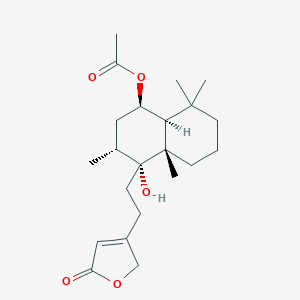

Chemical Structure and Sources

This compound is classified as a diterpenoid lactone, primarily isolated from the fruits and leaves of Vitex trifolia and Vitex agnus-castus. Its structure contributes to its biological properties, which include anti-inflammatory, antioxidant, and antidiabetic effects.

Research indicates that this compound exerts its biological effects through several mechanisms:

- Regulation of Adipogenesis : this compound has been shown to influence adipocyte differentiation. It upregulates key proteins involved in lipid metabolism, such as glucose transporter type 4 (GLUT4) and adiponectin, while inhibiting pathways that lead to excessive fat accumulation. Specifically, it modulates the phosphorylation of MEK1/2 and ERK1/2 pathways, which are crucial in adipogenesis regulation .

- Antidiabetic Effects : The compound enhances insulin sensitivity by promoting glucose uptake in muscle cells. This effect is attributed to increased GLUT4 expression on the cell membrane, suggesting potential applications in managing diabetes .

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which may protect cells from oxidative stress. This activity is vital for reducing inflammation and preventing chronic diseases associated with oxidative damage .

Antidiabetic Activity

A study highlighted that this compound significantly improved glucose metabolism in 3T3-L1 adipocytes by enhancing adiponectin secretion and GLUT4 translocation. These findings support its use as a potential therapeutic agent for diabetes management .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound does not induce cytotoxicity at concentrations up to 100 μM in various cell lines, indicating a favorable safety profile for potential therapeutic applications .

Anti-inflammatory Effects

This compound has been shown to reduce inflammatory markers in animal models. It decreases mast cell counts and levels of inflammatory mediators, suggesting its potential role in treating inflammatory conditions .

Case Studies and Clinical Trials

Several clinical trials have explored the efficacy of Vitex agnus-castus extracts (which contain this compound) for female reproductive health. For instance:

- A systematic review indicated that extracts from Vitex agnus-castus were beneficial in treating premenstrual syndrome (PMS) and other reproductive disorders. The studies showed significant improvements compared to placebo treatments, supporting the therapeutic potential of this compound-containing extracts .

- Another study reported that vitex extracts were comparable to standard treatments for conditions like hyperprolactinemia, further validating their clinical relevance .

Comparative Analysis of Biological Activities

The following table summarizes the key biological activities of this compound based on recent studies:

Propriétés

IUPAC Name |

[(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O5/c1-14-11-17(27-15(2)23)19-20(3,4)8-6-9-21(19,5)22(14,25)10-7-16-12-18(24)26-13-16/h12,14,17,19,25H,6-11,13H2,1-5H3/t14-,17-,19+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWWXAGANVJTLU-HEXLTJKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CCCC2(C1(CCC3=CC(=O)OC3)O)C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@@H]2[C@@]([C@]1(CCC3=CC(=O)OC3)O)(CCCC2(C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210164 | |

| Record name | Vitexilactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61263-49-8 | |

| Record name | Vitexilactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61263-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitexilactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitexilactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VITEXILACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HP9QLE96R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.